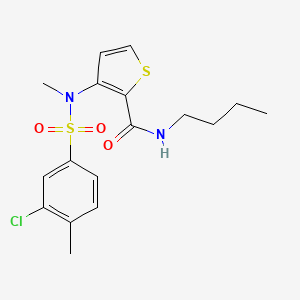

N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

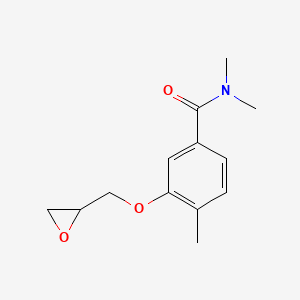

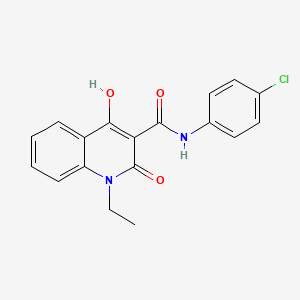

“N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also has a carboxamide group (-CONH2), a sulfonamide group (-S(=O)2-NH2), and a butyl group (-C4H9) attached to the thiophene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, as a heterocyclic aromatic ring, would contribute to the compound’s stability and reactivity . The electronegative sulfur, nitrogen, and oxygen atoms in the carboxamide and sulfonamide groups would likely be involved in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring and the various functional groups. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions . The carboxamide and sulfonamide groups could participate in a variety of reactions involving the carbonyl group or the nitrogen-sulfur bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide and sulfonamide groups might increase its solubility in polar solvents . The compound’s melting and boiling points, density, and other properties would be determined by the strength of the intermolecular forces between its molecules.Wissenschaftliche Forschungsanwendungen

Environmental Sensing and Analysis

The design and application of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols highlight the environmental applications of related compounds. These probes, designed using structures that include similar sulfonylamido groups, have shown potential in sensitive and selective detection techniques crucial for monitoring toxic substances in water samples. Such applications are essential in environmental science for tracking pollution and ensuring water safety (Wang et al., 2012).

Antimicrobial Research

Research into the synthesis and antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which share structural similarities with N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide, indicates significant potential in developing new antimicrobial agents. These compounds have demonstrated considerable activities against a variety of bacterial and fungal strains, suggesting their utility in addressing resistance to traditional antibiotics (Babu et al., 2013).

Material Science and Organic Synthesis

The preparation and utility of dianions from N-tert-butylthiophene-2-sulfonamide, which shares a functional group with the compound of interest, shed light on the versatility of these compounds in synthetic organic chemistry. Such dianions are useful for the preparation of various substituted thiophene-2-sulfonamides, indicating their role in the synthesis of new materials and chemicals with potential applications in material science and organic synthesis (Graham & Scholz, 1991).

Corrosion Inhibition

Compounds structurally related to N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide have been studied for their corrosion inhibition properties on low carbon steel in hydrochloric acid solution. This application is crucial in industrial settings where metal corrosion can lead to significant economic losses and safety hazards. The effectiveness of these compounds in corrosion protection demonstrates their potential in industrial maintenance and preservation (Khalifa & Abdallah, 2011).

Zukünftige Richtungen

Thiophene derivatives are a topic of ongoing research in medicinal chemistry, due to their wide range of therapeutic properties . Future research might explore the synthesis of new thiophene derivatives, their biological activity, and their potential applications in the treatment of various diseases.

Eigenschaften

IUPAC Name |

N-butyl-3-[(3-chloro-4-methylphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O3S2/c1-4-5-9-19-17(21)16-15(8-10-24-16)20(3)25(22,23)13-7-6-12(2)14(18)11-13/h6-8,10-11H,4-5,9H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSLODSRJUCORH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC(=C(C=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-(3-chloro-N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide](/img/structure/B2843367.png)

![1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid](/img/structure/B2843372.png)

![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)

![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)